3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring
Preparation Methods
The synthesis of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the trifluoromethyl group can be introduced through radical trifluoromethylation . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This compound has a similar core structure but lacks the trifluoromethyl group.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that influence their chemical and biological properties
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-7(5-14-6-8)9-2-1-3-15-9/h4-6,9,15H,1-3H2/t9-/m0/s1 |
InChI Key |
UTANQOVGDKYMND-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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